molecular formula C12H22O2 B11955236 2-Hydroxycyclododecanone CAS No. 19025-38-8

2-Hydroxycyclododecanone

Cat. No.: B11955236
CAS No.: 19025-38-8
M. Wt: 198.30 g/mol
InChI Key: ILXGGSZKFJMVAQ-UHFFFAOYSA-N
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Description

2-Hydroxycyclododecanone is an organic compound with the molecular formula C12H22O2 It is a cyclic ketone with a hydroxyl group attached to the cyclododecane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxycyclododecanone can be synthesized through several methods. One common approach involves the oxidation of cyclododecanone using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired hydroxylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxycyclododecanone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the hydroxyl group to a carbonyl group, forming cyclododecanedione.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in cyclododecanol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

Scientific Research Applications

2-Hydroxycyclododecanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxycyclododecanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ketone group can participate in nucleophilic addition reactions, further modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclododecanone
  • Cyclododecanol
  • Cyclododecanedione

Uniqueness

2-Hydroxycyclododecanone is unique due to the presence of both a hydroxyl and a ketone group on the cyclododecane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-hydroxycyclododecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11,13H,1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXGGSZKFJMVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297886
Record name 2-hydroxycyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19025-38-8
Record name NSC118877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118877
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-hydroxycyclododecanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxycyclododecanone
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